molecular formula C22H27N5O2 B2508311 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876899-06-8

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2508311
CAS No.: 876899-06-8
M. Wt: 393.491
InChI Key: SYAHPIWALULKTH-FMIVXFBMSA-N
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Description

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a purine-based compound with a complex molecular structure. This compound has garnered attention in scientific research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. Key steps may include:

  • Cinnamyl group introduction: : This can be achieved through a Friedel-Crafts acylation reaction using cinnamoyl chloride and a suitable catalyst.

  • Piperidin-1-ylmethyl group addition: : This step involves the reaction with piperidine under controlled conditions to introduce the piperidin-1-ylmethyl group at the 8 position.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up these synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions on the purine ring, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Palladium on carbon, hydrogen gas, and nickel boride.

  • Substitution: : Various nucleophiles, such as alkyl halides, and strong bases like sodium hydride.

Major Products Formed

  • Oxidation: : Various oxidized derivatives of the compound.

  • Reduction: : Reduced forms of the compound, potentially leading to different purine derivatives.

  • Substitution: : Substituted purine derivatives with different functional groups.

Scientific Research Applications

This compound has been the subject of research in various fields:

  • Chemistry: : Studied for its unique structural properties and potential as a building block for more complex molecules.

  • Biology: : Investigated for its biological activity, including potential interactions with enzymes and receptors.

  • Medicine: : Explored for its therapeutic potential, possibly in the treatment of diseases related to purine metabolism.

Mechanism of Action

The exact mechanism by which 7-cinnamyl-1,3-dimethyl-8-(piperidin-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, potentially involving purine metabolism and signaling pathways.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, including the cinnamyl and piperidin-1-ylmethyl groups. Similar compounds might include other purine derivatives, but the presence of these groups sets it apart. Some similar compounds are:

  • Adenine derivatives

  • Guanine derivatives

  • Cytosine derivatives

These compounds share the purine core but differ in their substituents and functional groups.

Properties

IUPAC Name

1,3-dimethyl-7-[(E)-3-phenylprop-2-enyl]-8-(piperidin-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-24-20-19(21(28)25(2)22(24)29)27(15-9-12-17-10-5-3-6-11-17)18(23-20)16-26-13-7-4-8-14-26/h3,5-6,9-12H,4,7-8,13-16H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYAHPIWALULKTH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCCCC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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